Plakinamine A
Description
Structure
3D Structure
Properties
CAS No. |
93474-13-6 |
|---|---|
Molecular Formula |
C29H46N2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C29H46N2/c1-18(2)22-12-15-31-27(22)16-19(3)24-8-9-25-23-7-6-20-17-21(30)10-13-28(20,4)26(23)11-14-29(24,25)5/h7,19-21,24-26H,6,8-17,30H2,1-5H3/t19-,20+,21-,24-,25+,26+,28+,29-/m1/s1 |
InChI Key |
CWYDWJDPKSMUPT-MADLDNGBSA-N |
SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)N)C)C |
Isomeric SMILES |
C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5)N)C)C |
Canonical SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)N)C)C |
Origin of Product |
United States |
Isolation and Characterization Methodologies of Plakinamine a
Discovery and Biological Sources of Plakinamine A and Analogues
The story of this compound begins in the marine environment, where sponges have proven to be a rich source of novel chemical compounds.
Isolation from Marine Sponges (e.g., Plakina sp., Corticium sp.)
This compound was first isolated from a marine sponge of the genus Plakina. acs.org Subsequently, this compound and its related analogues have been consistently isolated from various species of marine sponges, most notably from the genus Corticium. researchgate.netacs.orgacs.orgnih.gov For instance, fractionation of specimens of the sponge Corticium sp. collected in Fiji led to the isolation of this compound. acs.org Similarly, chemical investigations of Corticium sp. from other locations have also yielded this significant steroidal alkaloid. researchgate.netacs.orgnih.gov Sponges of the genus Plakina are known for their distinct spiculation and have been identified as producers of antimicrobial steroidal alkaloids. cambridge.org
Identification of this compound and its Naturally Occurring Analogues
Following the initial discovery of this compound, a number of naturally occurring analogues have been identified, expanding this class of steroidal alkaloids. These analogues often share a similar core structure but differ in their side chains or stereochemistry. The structures of these complex molecules are typically elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and various one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. acs.orgnih.gov Comparison of NMR data with known compounds is a key step in identifying new analogues. nih.gov
Some of the identified analogues from the Plakinamine family include Plakinamine B, and the more recently discovered Plakinamines G, H, I, L, M, N, O, and P. researchgate.netacs.orgnih.govnih.govmdpi.com The isolation of these analogues often occurs alongside this compound from the same marine sponge sources, such as Corticium sp. and Plakina sp. researchgate.netacs.orgnih.govmdpi.com
| Plakinamine Analogue | Source Organism(s) | Reference(s) |
| This compound | Plakina sp., Corticium sp. | acs.orgacs.org |
| Plakinamine B | Corticium sp. | nih.gov |
| Plakinamine G | Corticium sp. | researchgate.netacs.org |
| Plakinamine H | Corticium sp. | researchgate.netacs.org |
| Plakinamine I | Corticium niger, Corticium sp. | nih.gov |
| Plakinamine L | Corticium sp. | researchgate.netnih.govmdpi.com |
| Plakinamine M | Plakina sp. | nih.govmdpi.com |
| Plakinamine N | Corticium sp. | nih.gov |
| Plakinamine O | Corticium sp. | nih.gov |
| Plakinamine P | Plakina n. sp. | mdpi.com |
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound from complex marine extracts require sophisticated separation techniques to obtain the compound in a pure form suitable for structural elucidation and further study.
Chromatographic Separations
Chromatography is a fundamental technique for the separation and purification of individual compounds from mixtures. chromtech.com In the context of this compound isolation, various chromatographic methods are employed.
High-Performance Liquid Chromatography (HPLC) is a powerful tool that utilizes high pressure to drive the mobile phase through a packed column, allowing for high-resolution separations. chromtech.comamericanpeptidesociety.org Reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is particularly common for purifying compounds like this compound from crude extracts. mdpi.comamericanpeptidesociety.org For example, the final purification of Plakinamine P, a related analogue, was achieved using semi-preparative HPLC. mdpi.com
Recycling HPLC is an advanced variation that enhances separation efficiency, especially for compounds that are difficult to resolve. labexpert.co.thymc.co.jp In this technique, the sample is repeatedly passed through the same column, effectively increasing the column length and improving resolution without increasing solvent consumption. labexpert.co.thscispace.com This method is particularly useful for separating closely related isomers or compounds with similar polarities, a common challenge in natural product isolation. scispace.comresearchgate.net
Column Chromatography is a basic yet essential preparative technique used for the initial fractionation of crude extracts. chromtech.compharmaceuticalconferences.com It involves a stationary phase packed into a column through which the sample mixture is passed with a mobile phase. pharmaceuticalconferences.com This method is often the first step in a multi-step purification process, used to separate the extract into less complex fractions. mdpi.com
| Chromatographic Technique | Principle of Separation | Application in this compound Isolation |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a high-pressure liquid mobile phase. chromtech.comamericanpeptidesociety.org | Final purification of this compound and its analogues from semi-purified fractions. mdpi.com |
| Recycling HPLC | Repeatedly passing the sample through the column to increase the effective column length and improve resolution. labexpert.co.thymc.co.jp | Separation of closely related Plakinamine analogues or isomers that are difficult to resolve with standard HPLC. scispace.com |
| Column Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through. pharmaceuticalconferences.com | Initial fractionation of the crude marine sponge extract to yield enriched fractions of steroidal alkaloids. mdpi.com |
Modern Multi-Conceptual Isolation Strategies
The isolation of marine natural products like this compound often involves a multi-conceptual approach that combines various separation techniques. researchgate.netrsc.org A typical strategy begins with the extraction of the sponge material using a series of solvents with increasing polarity. mdpi.com The resulting crude extract is then subjected to preliminary separation using techniques like column chromatography or flash chromatography. mdpi.com These initial fractions are then further purified using more advanced methods like HPLC or recycling HPLC to isolate the pure compounds. mdpi.comscispace.com This strategic combination of different chromatographic methods, each exploiting different physical and chemical properties of the molecules, is crucial for successfully navigating the complexity of natural product extracts. researchgate.net
Dereplication Approaches in this compound Discovery
Dereplication is a critical early-stage process in natural product discovery that aims to rapidly identify known compounds in a mixture. researchgate.netopenaccessjournals.com This prevents the time-consuming and resource-intensive re-isolation of already characterized substances. In the context of this compound research, dereplication strategies are essential for efficiently screening marine sponge extracts for novel analogues.
Modern dereplication heavily relies on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov By coupling the separation power of HPLC with the sensitive detection and mass determination capabilities of MS, researchers can quickly obtain molecular weight and fragmentation data for the components of an extract. This information is then compared against databases of known natural products to identify any previously reported compounds, including known Plakinamines. nih.govmdpi.com This approach allows researchers to focus their efforts on the isolation and structural elucidation of potentially new and uncharacterized compounds within the extract. researchgate.netnih.gov
Structural Elucidation and Stereochemical Assignment of Plakinamine a
Application of Advanced Spectroscopic Techniques for Planar Structure Determination
The determination of the planar structure of Plakinamine A, which describes the connectivity of atoms without regard to their spatial arrangement, is primarily achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the molecular puzzle of this compound and its analogues. nih.govresearchgate.net 1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comnih.gov For instance, the ¹H NMR spectrum of a this compound analogue might reveal characteristic signals for angular methyl groups on the steroid core and protons attached to nitrogen or double bonds. mdpi.comnih.gov Similarly, the ¹³C NMR spectrum indicates the number and type of carbon atoms, such as sp²-hybridized carbons of double bonds. mdpi.com
However, the complexity of the steroid skeleton often leads to overlapping signals in 1D spectra. mdpi.com This is where 2D NMR techniques become indispensable. Experiments like Correlation Spectroscopy (COSY) help identify protons that are coupled to each other, revealing adjacent protons in the structure. nih.gov The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Plakinamine Analog
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 64.4 | 4.12 |
| 3 | 68.0 | 3.26 |
| 7 | 118.4 | 5.20 (d, 3.6) |
| 18 | - | 0.59 (s) |
| 19 | - | 0.91 (s) |
| 21 | - | 0.95 (d, 6.6) |
| 23 | - | 5.36 (t, 7.4) |
| 26/27 | - | 1.05 (d, 6.6) |
| 30 | - | 2.83 (s) |
| 31 | - | 2.86 (s) |
| 32/33 | - | 2.91 (s) |
| Data derived from studies on Plakinamine M. nih.gov |
High-resolution mass spectrometry (HRMS) is a key technique used to determine the exact molecular formula of a compound. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provide a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. nih.govnih.gov This information is critical for establishing the degrees of unsaturation (the number of rings and multiple bonds) in the molecule, which corroborates the findings from NMR spectroscopy. nih.gov For instance, the molecular formula C₃₃H₅₈N₂O, determined for Plakinamine M by HRESIMS, was essential in its initial characterization. nih.gov
Elucidation of Relative Stereochemistry
Once the planar structure is established, the next challenge is to determine the relative stereochemistry, which is the three-dimensional arrangement of atoms and functional groups at the stereogenic centers of the molecule. This is accomplished through a combination of advanced NMR techniques and comparative analysis.
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the magnetization of one nucleus is transferred to a spatially close nucleus. columbia.edu This effect is distance-dependent and provides crucial information about the proximity of protons in a molecule. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are the primary tools for this purpose. nih.govthieme-connect.com
NOESY cross-peaks are observed between protons that are close in space (typically less than 5 Å apart), regardless of whether they are connected by chemical bonds. columbia.edu By analyzing the pattern of NOESY correlations, the relative orientation of substituents on the steroid ring system can be determined. For example, a NOESY correlation between an axial proton at one position and another axial proton at a different position can establish their co-facial relationship. mdpi.com
ROESY is particularly useful for medium-sized molecules where the NOE might be close to zero. columbia.edu It provides similar through-space correlation information as NOESY. mdpi.com For many plakinamine analogues, both NOESY and ROESY spectra are acquired to confidently assign the relative stereochemistry. nih.govresearchgate.net
The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. libretexts.orgyoutube.com This relationship is particularly useful for determining the relative stereochemistry of substituents on a ring.
For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons on a cyclohexane (B81311) ring suggests that they are in a trans-diaxial arrangement, while smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial relationships. libretexts.org In the case of Plakinamine M, a large coupling constant of 13.7 Hz between H-2 and H-3 indicated that both protons were in axial positions. nih.gov
The extensive family of plakinamine alkaloids provides a valuable database for comparative analysis. researchgate.netmdpi.com By comparing the NMR data (chemical shifts and coupling constants) of a newly isolated plakinamine with those of known analogues, researchers can often infer its stereochemistry. nih.govmdpi.com If the spectroscopic data for the steroidal core of a new compound closely match that of a previously characterized plakinamine, it is likely that they share the same relative stereochemistry in that region. mdpi.com This comparative approach, in conjunction with NOESY/ROESY and coupling constant analysis, provides a robust method for the complete stereochemical assignment of these complex natural products. nih.govmdpi.com
Determination of Absolute Stereochemistry
The unambiguous assignment of the absolute configuration of a complex natural product like this compound, which possesses multiple stereogenic centers, is a critical and challenging aspect of its structural elucidation. While techniques like X-ray crystallography can provide definitive answers, obtaining suitable crystals is not always feasible. Consequently, a combination of chiroptical spectroscopy and computational chemistry has become an indispensable tool for determining the absolute stereochemistry of chiral molecules in solution. ucm.esnih.gov
Chiroptical Methods (e.g., Electronic Circular Dichroism)
Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are powerful techniques for establishing the absolute configuration of chiral compounds. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub This differential absorption, which can be positive or negative, generates a unique ECD spectrum that is highly sensitive to the three-dimensional arrangement of atoms, making it a "fingerprint" of a molecule's absolute stereochemistry. faccts.denih.gov
The process of determining the absolute configuration of this compound using ECD would involve the following steps:
Experimental Measurement: The experimental ECD spectrum of the isolated natural this compound is recorded in a suitable solvent.
Computational Modeling: The plausible stereoisomers of this compound are modeled. For a molecule with n chiral centers, there are 2n possible stereoisomers. However, often the relative stereochemistry is already known from NMR studies, reducing the problem to comparing the natural enantiomer with its mirror image.
Conformational Search: A thorough conformational analysis is performed for each stereoisomer to identify all low-energy conformers that exist in equilibrium in solution. This is crucial as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. encyclopedia.pub
Spectral Calculation: The ECD spectrum for each individual conformer is calculated using quantum chemical methods, typically time-dependent density functional theory (TD-DFT). lew.ro
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative Gibbs free energies (Boltzmann population) to generate the final predicted ECD spectrum for each stereoisomer.
Comparison and Assignment: The predicted ECD spectrum for each possible stereoisomer is compared with the experimental spectrum. A close match between the experimental spectrum and the calculated spectrum of one of the stereoisomers allows for the unambiguous assignment of the absolute configuration of the natural product. columbia.edu For example, if the experimental spectrum matches the calculated spectrum for the (2R, 3S, 5S, ...) isomer, then that is assigned as the absolute configuration.
While specific experimental ECD data for this compound is not detailed in the reviewed literature, this combined experimental and computational approach remains the gold standard for assigning absolute configuration to complex chiral molecules when crystallographic data is unavailable. columbia.eduresearchgate.net
Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, CD Spectra)
Quantum chemical calculations are the theoretical engine that drives the modern determination of absolute stereochemistry and the fine-tuning of structural analysis. mdpi.com Methods based on Density Functional Theory (DFT) are particularly favored due to their balance of computational cost and accuracy, making them applicable to medium-to-large organic molecules like this compound. nih.govnih.gov
Prediction of CD Spectra: As outlined in the previous section, the calculation of ECD spectra is paramount. Time-dependent DFT (TD-DFT) is the most common method employed for this purpose. ucm.eslew.ro The accuracy of the prediction depends heavily on the chosen functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p), pcS-n). nih.govlew.ro The solvent effects are also critical and are typically modeled using continuum models like the Polarizable Continuum Model (PCM). lew.ro
Prediction of NMR Chemical Shifts: Quantum chemical calculations are also used to predict NMR chemical shifts (¹H and ¹³C), which can help validate a proposed structure or even distinguish between diastereomers. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for calculating nuclear magnetic shielding tensors. ucm.esmdpi.com These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The workflow involves:
Performing a conformational search for the proposed structure of this compound.
Optimizing the geometry of each low-energy conformer.
Calculating the NMR shielding constants for each conformer using the GIAO-DFT method.
Averaging the chemical shifts based on the Boltzmann population of each conformer.
Comparing the calculated chemical shifts with the experimental NMR data.
A strong correlation between the experimental and calculated shifts provides high confidence in the correctness of the assigned structure, including its relative stereochemistry. mdpi.com
| Parameter | Primary Computational Method | Typical Functionals | Typical Basis Sets | Key Application |
|---|---|---|---|---|
| ECD Spectra | Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP, PBE0 | 6-311+G(d,p), aug-cc-pVDZ | Determination of absolute stereochemistry |
| NMR Chemical Shifts | DFT with GIAO | PBE0, B97-2, B3LYP | pcS-n, 6-311+G(2d,p) | Validation of relative stereochemistry and constitution |
| Conformational Energy | DFT | M06-2X, B3LYP-D3 | 6-31G(d), def2-TZVP | Determining Boltzmann populations for spectral averaging |
Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to define the preferred spatial arrangement of a molecule in solution. nih.gov For a semi-rigid molecule like this compound, which features a steroidal core, the analysis focuses on determining the conformation of the fused rings and the orientation of the flexible side chain.
The primary experimental technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). mdpi.comlibretexts.org An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.org The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances. core.ac.uk
In the context of this compound, a NOESY or ROESY spectrum would be used to:
Establish Ring Conformations: The steroidal A/B/C/D rings are expected to adopt chair or boat-like conformations. For instance, strong NOEs between 1,3-diaxial protons would provide definitive evidence for a chair conformation.
Determine Relative Stereochemistry: The spatial relationship between substituents on the steroid nucleus can be determined. For example, an NOE between a methyl group proton (e.g., H₃-19) and a proton at a stereocenter (e.g., H-5) would establish their relative orientation on the same face of the ring system.
Define Side Chain Orientation: NOEs between protons on the side chain and protons on the steroid core would define the preferred orientation of the side chain relative to the ring system.
Quantum mechanical calculations can complement the experimental NMR data by providing theoretical models of possible conformations and their relative energies, helping to rationalize the observed NOE correlations. nih.gov
| Observed NOE Correlation | Inferred Spatial Proximity | Structural Implication |
|---|---|---|
| H-5 ↔ H-9 | H-5 and H-9 are close in space. | Confirms the trans-fusion of the A and B rings. |
| H₃-19 ↔ H-2β, H-4β | The C-19 methyl group is spatially close to the β-protons at C-2 and C-4. | Indicates an axial orientation for the C-19 methyl group. |
| H₃-18 ↔ H-20 | The C-18 methyl group is close to the proton at C-20. | Helps define the stereochemistry at C-20 and the orientation of the side chain. |
| H-3 ↔ H-5 | Protons at C-3 and C-5 are on the same face of the molecule. | Helps establish the relative stereochemistry of the substituent at C-3. |
Biosynthetic Pathways and Enzymatic Studies of Plakinamine a
Proposed Biosynthetic Routes to the Plakinamine Alkaloid Scaffold
While a definitive and fully elucidated biosynthetic pathway for Plakinamine A remains to be established, scientific investigations into related steroidal alkaloids provide a foundational framework for proposing a plausible route. nih.gov The core structure of plakinamines is a modified steroidal skeleton, suggesting that, like other marine-derived steroidal alkaloids, their biosynthesis likely originates from common sterol precursors. nih.govresearchgate.net
The prevailing hypothesis posits that a cholesterol-like precursor undergoes a series of enzymatic modifications to construct the characteristic polycyclic and nitrogen-containing scaffold of this compound. This intricate process is thought to involve a cascade of reactions, including oxidations, reductions, and the introduction of nitrogen atoms, likely from amino acid donors. The structural diversity observed within the plakinamine family, which includes various analogs with differing side chains and ring functionalities, points towards a divergent biosynthetic pathway where a common intermediate is tailored by a suite of specific enzymes to generate the final array of compounds. researchgate.net
The majority of plakinamines feature an amino group at the C-3 position and a cyclized nitrogenous side chain, which are key structural motifs that any proposed biosynthetic pathway must account for. researchgate.net The formation of the substituted pyrrolidine (B122466) ring found in many plakinamines, including this compound, is a particularly intriguing aspect of the biosynthesis that likely involves unique enzymatic cyclization mechanisms yet to be characterized. researchgate.net
Investigation of Key Enzymatic Transformations in this compound Biosynthesis
Direct enzymatic studies on the biosynthesis of this compound are scarce in the current scientific literature. However, by analogy with the biosynthesis of other complex natural products, it is anticipated that a variety of enzyme classes are involved. These likely include cytochrome P450 monooxygenases for hydroxylation and other oxidative transformations of the steroid core, aminotransferases for the introduction of nitrogen, and potentially novel cyclases for the formation of the heterocyclic rings.
The biosynthesis of complex alkaloids in marine sponges is often attributed to the symbiotic microorganisms residing within the sponge, rather than the sponge itself. mdpi.comsphinxsai.com Therefore, investigations into the enzymatic machinery responsible for this compound biosynthesis may require the isolation and cultivation of these symbionts, a notoriously challenging endeavor. Future research efforts will likely focus on genome mining of sponge-associated microbes to identify biosynthetic gene clusters that may encode the enzymes responsible for constructing the plakinamine scaffold.
Precursor Incorporation and Isotopic Labeling Studies for Pathway Elucidation
A powerful technique to unravel biosynthetic pathways is the use of precursor incorporation and isotopic labeling studies. nih.govnih.govwikipedia.org In this experimental setup, isotopically labeled potential precursors (e.g., with ¹³C or ¹⁵N) are fed to the producing organism. The location of the isotopic labels in the final natural product is then determined, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing direct evidence of the building blocks and the sequence of their assembly.
To date, there are no published studies that specifically detail precursor incorporation or isotopic labeling experiments for the elucidation of the this compound biosynthetic pathway. Such studies would be invaluable in confirming the sterol origin of the carbon skeleton and identifying the specific amino acid(s) that contribute the nitrogen atoms. The application of modern techniques in stable isotope labeling and advanced mass spectrometry could provide significant breakthroughs in understanding the step-by-step construction of this intricate marine alkaloid. nih.govnih.gov
Total Synthesis Strategies and Chemical Modifications of Plakinamine a
Challenges and Complexities in the Total Synthesis of Plakinamine A and Related Steroidal Alkaloids
The total synthesis of this compound and its congeners presents considerable challenges, primarily stemming from their complex and structurally diverse molecular frameworks. nih.gov These marine natural products are classified as steroidal alkaloids, possessing a modified ergostane-type steroidal core and a nitrogenous side chain. researchgate.net
Key complexities include:
Polycyclic, Nitrogen-Rich Structures : Plakinamines are characterized by their polycyclic and nitrogen-rich frameworks, which are uncommon in terrestrial natural products. nih.gov The intricate fusion of multiple rings and the presence of several nitrogen atoms require precise and strategic synthetic planning.
Stereochemical Complexity : The steroidal core contains numerous stereogenic centers. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a formidable task that demands highly stereoselective reactions. For instance, previously reported plakinamine alkaloids typically feature a trans-fused C/D ring junction and specific orientations of side chains at C-17 and C-20. acs.org
Diverse Side Chains : The structural diversity within the plakinamine family often resides in the side chain attached to the steroid D-ring. Most plakinamines feature a substituted pyrrolidine (B122466) ring. researchgate.net However, variations such as the fused piperidine (B6355638) ring system in plakinamine I or the rare α,β-unsaturated γ-lactam ring in plakinamine G introduce unique synthetic hurdles. researchgate.netacs.org
These structural features are thought to contribute to the defensive roles of these compounds in their native marine environments and are intrinsically linked to their bioactivity, making their precise laboratory replication both challenging and essential. nih.gov
Development of Total Synthesis Approaches for this compound and its Analogues (e.g., Plakinamine B)
Given the structural complexity and low natural abundance of plakinamines, researchers have pursued total synthesis to provide access to these molecules for biological study. nih.gov Synthetic efforts have not only aimed to replicate the natural product but also to develop flexible routes that allow for the creation of analogues. The first total synthesis of Plakinamine B, a close analogue of this compound, serves as a benchmark in this field. uni-muenchen.deinfona.pl
The successful total synthesis of plakinamine B highlights the application of several powerful and selective chemical reactions. researchgate.netinfona.pl
Aldol (B89426) Reaction : This reaction was a key step used to attach the vinylpyridine side chain to the steroidal core, starting from a known aldehyde precursor. researchgate.netinfona.pl The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov
Chemoselective Reduction : A critical step in the synthesis involved the chemoselective reduction of a pyridinium (B92312) salt intermediate. This transformation successfully formed the vinyl tetrahydropyridine (B1245486) moiety of the side chain without affecting other reducible functional groups in the molecule. researchgate.netinfona.pl
Mitsunobu Reaction : The introduction of the crucial 3α-methylamino group onto the steroid A-ring was accomplished under Mitsunobu conditions. researchgate.netinfona.pl The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into various other functional groups, including amines. organic-chemistry.org A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the carbon center, making it a powerful tool for precisely controlling the stereochemical outcome in the synthesis of complex chiral molecules. organic-chemistry.orgnih.gov
Design and Synthesis of this compound Synthetic Analogs
The development of synthetic routes has enabled the creation of various plakinamine analogs, which are crucial for studying structure-activity relationships (SAR). nih.gov Besides Plakinamine B, several other natural and synthetic analogs have been reported.
From the marine sponge Corticium sp., a number of minor steroidal alkaloids have been isolated, including Plakinamine G, Plakinamine H, 4α-hydroxydemethylplakinamine B, and tetrahydrothis compound. acs.org Other related compounds isolated from Corticium niger include Plakinamine N, Plakinamine O, and Plakinamine J. acs.org Synthetic efforts have also focused on creating non-natural derivatives. For example, Zampella and colleagues synthesized derivatives of plakinamine I to evaluate their cytotoxic properties. frontiersin.org The synthesis of these varied structures provides a valuable library of compounds for biological screening. nih.gov
Chemical Derivatization and Scaffold Modifications for Enhanced Bioactivity
Modifying the chemical structure of the plakinamine scaffold is a key strategy for enhancing biological activity and selectivity. acs.orgfrontiersin.org SAR studies have revealed critical insights into the features that govern the bioactivity of these alkaloids.
Importance of the Side Chain : The nature of the side chain significantly influences cytotoxicity. Plakinamines N, O, and J, which all contain a substituted pyrrolidine ring, exhibit potent cytotoxic activity. acs.orgfrontiersin.org In contrast, plakinamine I, which has a fused piperidine ring system, shows only modest activity, suggesting this structural change is detrimental to potency. acs.orgfrontiersin.org
Role of the C-3 Amino Group : The amino group at the C-3 position of the steroid A-ring appears to be crucial for maintaining biological activity. A study involving synthetic analogues of plakinamine B showed that replacing the methylamino group with a 3-acetoxy group led to a significant reduction in antimicrobial activity. nih.gov
Scaffold for Future Development : Research has shown that plakinamines N, O, and J have an enhanced antiproliferative effect against colon cancer cell lines. acs.org This finding suggests that the plakinamine steroidal alkaloid skeleton is a promising scaffold that could be chemically modified to generate new analogues with greater potency and improved colon-selective anticancer properties. acs.org
Through such derivatization and scaffold modification, chemists can fine-tune the pharmacological properties of the parent compound, paving the way for the development of new drug candidates. nih.govfrontiersin.org
Mechanistic Investigations of Plakinamine a Biological Activities in Vitro
Antimalarial Activity of Plakinamine A and its Analogues In Vitro
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents. Marine natural products, including the plakinamine class of steroidal alkaloids, have been identified as promising sources for new antimalarial leads. nih.gov
Potency against Plasmodium falciparum Strains
The plakinamine family of compounds has demonstrated significant antimalarial potential. nih.gov However, specific data detailing the half-maximal inhibitory concentration (IC₅₀) of this compound against various chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are not extensively detailed in the currently available scientific literature. While the class as a whole is recognized for its activity, quantitative potency values for this compound itself remain a subject for further detailed investigation.
Elucidation of Molecular Mechanisms of Antimalarial Action
The precise molecular targets and mechanisms through which this compound exerts its antimalarial effects have not yet been fully elucidated. Research into the mode of action of other antimalarial compounds often focuses on pathways unique to the parasite, such as the disruption of hemoglobin digestion and heme detoxification, inhibition of essential parasitic enzymes, or interference with protein synthesis. It is hypothesized that, like many bioactive natural products, this compound may modulate unique molecular pathways within the parasite. nih.gov However, dedicated studies to identify the specific cellular processes disrupted by this compound are required to understand its antimalarial mechanism.
Cytotoxic and Antiproliferative Activities of this compound In Vitro
Beyond its potential antimalarial effects, this compound and its structural analogues have shown significant cytotoxic and antiproliferative activities against various cancer cell lines, indicating their potential as templates for new anticancer therapeutics. nih.gov
Selective Cytotoxicity against Cancer Cell Lines (e.g., Human Colon Carcinoma Cell Lines)
Bioassay-guided studies have revealed that plakinamine steroidal alkaloids can exhibit selective and potent growth-inhibitory effects against cancer cells. Notably, several analogues of this compound have demonstrated enhanced antiproliferative activity against human colon carcinoma cell lines.
In studies utilizing the National Cancer Institute's 60-cell line screen (NCI-60), Plakinamine J, Plakinamine N, and Plakinamine O showed notable inhibitory effects against all tested colon cancer cell lines. The mean GI₅₀ values (concentration required to inhibit cell growth by 50%) highlight the potential of this structural scaffold for development into colon-selective anticancer agents. mdpi.com
Antiproliferative Activity of Plakinamine Analogues against Colon Cancer Cell Lines
| Compound | Mean GI₅₀ (μM) |
|---|---|
| Plakinamine J | 1.4 |
| Plakinamine O | 2.4 |
| Plakinamine N | 11.5 |
Data sourced from research on steroidal alkaloids from Corticium niger. mdpi.com
These findings suggest that the plakinamine skeleton is a valuable structural framework that could be modified to create new analogues with even greater potency and selectivity for colon cancer cells. mdpi.com
Mechanisms of Action in Cell Death Induction (e.g., Apoptosis, Inhibition of Cell Proliferation)
The cytotoxic effects of the plakinamine class of compounds are understood to be mediated through fundamental cellular mechanisms, including the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. nih.gov Apoptosis is a critical process for removing damaged or cancerous cells and is a primary target for many chemotherapeutic agents. nih.govnih.gov
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mayo.edu Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. mayo.edu The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the integrity of the mitochondrial membrane. mdpi.com While it is established that marine-derived compounds can induce apoptosis, specific studies detailing the precise apoptotic pathway activated by this compound, including the involvement of specific caspases or Bcl-2 family proteins, are not yet available.
Anti-angiogenic Effects (Contextual Reference to Related Steroidal Alkaloids)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. While the direct anti-angiogenic effects of this compound have not been extensively reported, a related class of marine steroidal alkaloids, the cortistatins, exhibits exceptionally potent anti-angiogenic properties. nih.gov
Cortistatins, isolated from the marine sponge Corticium simplex, have been shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.govresearchgate.net Cortistatin A, in particular, is a powerful inhibitor of HUVEC proliferation, with a reported IC₅₀ value of 0.0018 µM. researchgate.net This activity is more than 3,000-fold more selective for endothelial cells compared to normal fibroblasts or several tumor cell lines, highlighting its specific anti-angiogenic potential. researchgate.net The potent activity of these related steroidal alkaloids suggests that the broader structural class, which includes the plakinamines, may hold promise for the development of anti-angiogenic agents.
Antimicrobial Activities of this compound and its Analogues In Vitro
The steroidal alkaloids of the plakinamine class, isolated from marine sponges, have demonstrated a range of antimicrobial activities. Research has particularly focused on their effects against mycobacteria, with several analogues showing potent bactericidal capabilities.
Bactericidal Effects against Mycobacterium tuberculosis and Opportunistic Mycobacteria (e.g., M. abscessus, M. avium complex)
Plakinamine analogues have shown significant promise as antimycobacterial agents. Plakinamine P, a novel steroidal alkaloid, has been identified as a potent bactericidal agent against Mycobacterium tuberculosis (Mtb). mdpi.comnih.gov Studies have demonstrated that Plakinamine P inhibits the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.8 µg/mL. mdpi.comresearchgate.net This activity is noteworthy when compared to other analogues such as Plakinamine L and Plakinamine M, which inhibit the growth of M. tuberculosis strain H37Ra with MICs of 3.6 µg/mL and 15.8 µg/mL, respectively. nih.govnih.gov
The bactericidal activity of Plakinamine P against Mtb has been confirmed through colony forming unit (CFU) enumeration, which showed significant bacterial killing at concentrations as low as 3.1 µg/mL. mdpi.com
Beyond M. tuberculosis, Plakinamine P has also exhibited moderate activity against a panel of opportunistic non-tuberculous mycobacteria (NTM). mdpi.com These include rapidly growing mycobacteria such as Mycobacterium abscessus and slow-growing species belonging to the Mycobacterium avium complex. mdpi.com While Plakinamine P was most potent against Mtb, its activity against these highly drug-tolerant pathogens highlights its potential as a broad-spectrum antimycobacterial scaffold. mdpi.comnih.gov The selectivity of Plakinamine P for Mtb over other mycobacteria suggests that it may target pathways uniquely essential for Mtb survival. mdpi.comnih.gov
| Compound | Mycobacterium Species | MIC (µg/mL) |
|---|---|---|
| Plakinamine P | M. tuberculosis | 1.8 |
| Plakinamine L | M. tuberculosis H37Ra | 3.6 |
| Plakinamine M | M. tuberculosis H37Ra | 15.8 |
| Plakinamine P | M. abscessus | 22.16 |
| Plakinamine P | M. avium | 27.28 |
| Plakinamine P | M. intracellulare | 49.53 |
| Plakinamine P | M. simiae | 48.25 |
| Plakinamine P | M. massilliense | 57.6 |
| Plakinamine P | M. fortuitum | 32.45 |
Antibacterial Activity against Pathogenic Bacteria (e.g., Staphylococcus aureus)
The antibacterial activity of plakinamines against common pathogenic bacteria appears to be limited. A study investigating the bioactivities of Plakinamine L and Plakinamine M found that they displayed no activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Specific data on the activity of this compound against S. aureus is not currently available.
Antifungal Activity (e.g., Candida albicans)
The antifungal properties of plakinamines have been explored, with some analogues showing weak activity. Plakinamine L and Plakinamine M were reported to be weakly active against the pathogenic yeast Candida albicans, showing partial inhibition at a concentration of 50 µg/mL. nih.gov This suggests that the primary antimicrobial strength of this class of compounds may not be directed against fungal pathogens. Information regarding the specific antifungal activity of this compound is not available.
Proposed Molecular Targets and Mechanisms of Antimicrobial Action (e.g., Cholesterol Catabolism Pathway in M. tuberculosis)
The structural similarity of plakinamines to cholesterol has led to investigations into their mechanism of action, particularly in M. tuberculosis, a pathogen known to utilize host cholesterol as a carbon source during infection. mdpi.com It is proposed that Plakinamine P may exert its bactericidal effect by inhibiting the cholesterol catabolism pathway in Mtb. mdpi.com This pathway is essential for the survival and persistence of the bacterium within the host. mdpi.com
The hypothesis is supported by the fact that cholesterol analogues with non-degradable side chains are known to be lethal to Mtb in culture. nih.gov The undegradable side chain of Plakinamine P may lead to the accumulation of toxic intermediates or disrupt essential metabolic functions linked to cholesterol processing. mdpi.com Further research is needed to confirm the specific molecular target of this compound and its analogues within this pathway.
Inhibition of Pathogenic Biofilm Formation
Currently, there is no available scientific literature or research data on the effects of this compound or its analogues on the formation of pathogenic biofilms.
Other Reported In Vitro Bioactivities
In addition to their antimicrobial properties, various plakinamine alkaloids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While a comprehensive analysis of their anticancer activities is beyond the scope of this article, it is a prominent feature of this class of marine natural products.
Notably, in the context of its antimicrobial evaluation, the cytotoxicity of Plakinamine P was assessed against J774 macrophages. mdpi.comnih.gov The compound exhibited low toxicity with a 50% inhibitory concentration (IC50) of 15.2 µg/mL. mdpi.com This resulted in a selectivity index (SI), the ratio of cytotoxicity to antimicrobial activity (IC50/MIC), of 8.4 against M. tuberculosis, indicating a degree of selective toxicity towards the mycobacterium over the mammalian cell line. mdpi.comnih.gov
Anti-Inflammatory Effects
The anti-inflammatory properties of the plakinamine class of compounds have been noted in scientific literature. nih.gov These effects are often attributed to the modulation of key inflammatory pathways. However, specific in vitro studies detailing the direct inhibitory effects of this compound on enzymes central to the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are not extensively documented in the currently available research.
The inflammatory response is a complex biological process involving the production of various mediators, including prostaglandins and leukotrienes. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated during inflammation. Similarly, lipoxygenases are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. While it is plausible that this compound exerts its anti-inflammatory effects through the inhibition of these enzymes, direct experimental evidence from in vitro enzyme assays is needed to confirm this hypothesis and to elucidate the specific mechanism of action.
| Enzyme Target | Potential Role in Inflammation |
| Cyclooxygenase-1 (COX-1) | Catalyzes the production of prostaglandins involved in physiological functions. |
| Cyclooxygenase-2 (COX-2) | Catalyzes the production of prostaglandins at sites of inflammation. |
| 5-Lipoxygenase (5-LOX) | Catalyzes the initial steps in the biosynthesis of leukotrienes. |
Antiviral Properties
The plakinamine family of marine alkaloids has demonstrated a range of biological activities, including antiviral effects. nih.gov Investigations into the antiviral potential of these compounds have included studies against the Human Immunodeficiency Virus (HIV). The mechanisms by which antiviral drugs typically operate against viruses like HIV and Herpes Simplex Virus (HSV) involve targeting various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, and viral protein processing.
For HIV, key targets for antiviral therapy include the reverse transcriptase enzyme, which converts viral RNA into DNA, and the integrase enzyme, which integrates the viral DNA into the host cell's genome. nih.gov For HSV, a common target is the viral DNA polymerase, which is essential for the replication of the viral genome. researchgate.netyoutube.com While the broader class of plakinamines is known to possess antiviral properties, specific in vitro studies detailing the precise mechanism of action of this compound against HIV and HSV are not extensively available in the current scientific literature. Further research is required to identify the specific viral or cellular components that this compound interacts with to exert its antiviral effects.
| Virus | Potential Mechanistic Targets for Antiviral Drugs |
| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase, Integrase, Protease, Viral Entry (gp120, gp41) |
| Herpes Simplex Virus (HSV) | DNA Polymerase, Viral Entry and Fusion Proteins |
Neuroprotective Potential
Emerging research suggests that certain marine-derived compounds, including some steroidal alkaloids, may possess neuroprotective properties. nih.gov Neuroprotection refers to the preservation of neuronal structure and function. In vitro models of neurotoxicity are often used to investigate the potential of compounds to protect neurons from damage induced by various stressors, such as oxidative stress, excitotoxicity, and protein aggregation.
While the broader class of plakinamines has been associated with neuroprotective effects, specific in vitro studies elucidating the mechanistic pathways through which this compound exerts neuroprotection are not well-documented in the available scientific literature. Such studies would typically involve culturing neuronal cells and exposing them to neurotoxic agents in the presence and absence of this compound. The assessment of cell viability, apoptosis markers, and specific signaling pathways would provide insights into its potential neuroprotective mechanisms.
| In Vitro Neuroprotection Assays | Purpose |
| Neuronal cell viability assays | To assess the ability of a compound to protect neurons from cell death. |
| Apoptosis assays | To determine if a compound can inhibit programmed cell death in neurons. |
| Oxidative stress assays | To measure a compound's ability to mitigate damage from reactive oxygen species. |
DNA and RNA Cleaving Activities
Certain plakinamine compounds have been reported to exhibit DNA and RNA cleaving activities in vitro. researchgate.net This ability to cleave nucleic acids suggests a potential mechanism for some of their biological effects, such as cytotoxic or antiviral activities. The cleavage of DNA and RNA can occur through various mechanisms, including hydrolytic or oxidative pathways.
A review of steroidal alkaloids from the marine sponge genus Corticium mentions that while some plakinamine compounds were inactive, another (designated as compound 21) was found to completely cleave both double-stranded DNA and 16S rRNA from E. coli in gel electrophoresis experiments at a concentration of 10 μg/20 μL. uea.ac.uk However, the specific identity of this active compound as this compound is not explicitly stated, and the precise mechanism of this cleavage (e.g., hydrolytic or oxidative) was not detailed. Therefore, while the plakinamine class shows potential for nucleic acid cleavage, further studies are needed to specifically determine if this compound possesses this activity and to elucidate the underlying chemical mechanism.
| Nucleic Acid | Potential Cleavage Mechanism | Implication of Cleavage |
| DNA | Hydrolytic, Oxidative | Cytotoxicity, Antiviral Activity |
| RNA | Hydrolytic, Oxidative | Inhibition of Protein Synthesis, Antiviral Activity |
Structure Activity Relationship Sar Studies of Plakinamine a Derivatives
Correlation between Chemical Structure and Observed Biological Potency
The biological potency of plakinamine analogues is intricately linked to their specific structural features. Plakinamines are characterized by a modified ergostane-type steroidal nucleus with a nitrogen substitution at the C-3 position and a linear or cyclized nitrogenous side chain. rhhz.netresearchgate.netd-nb.info Variations in these core components lead to a wide spectrum of biological activities, primarily cytotoxicity against cancer cell lines and antimicrobial effects. nih.govrsc.orgresearchgate.netjic.ac.ukresearchgate.net
For instance, Plakinamine A analogues have emerged as highly potent cytotoxins. nih.gov The presence of an acetate (B1210297) group at the C-4 position, as seen in Plakinamine K and Plakinamine O, has been correlated with a significant increase in cytotoxic activity. nih.govvulcanchem.com Plakinamine O, for example, demonstrated potent inhibitory effects against colon cancer cell lines with a mean GI50 value of 2.4 μM, while Plakinamine J showed even greater potency with a mean GI50 of 1.4 μM. vulcanchem.com Similarly, Plakinamine D was found to have superior cytotoxic activity against NSCLC-N6 cells (IC50 < 3.3 μg/mL). nih.govvulcanchem.com In contrast, the oxidation of the C-4 hydroxyl group to a carbonyl, as in Plakinamine F, resulted in a six-fold decrease in cytotoxicity, highlighting the sensitivity of this position to structural changes. nih.gov
The following table summarizes the reported cytotoxic activities of various Plakinamine derivatives, illustrating the correlation between their structure and biological potency.
| Compound | Key Structural Feature | Cell Line | Activity |
| Plakinamine D | Ketone at C-4, ethanolamine (B43304) on side chain | NSCLC-N6 | IC50 < 3.3 μg/mL nih.govvulcanchem.com |
| Plakinamine F | Carbonyl at C-4 | K562 (leukemia) | 6-fold less active than hydroxyl version nih.gov |
| Plakinamine J | Substituted pyrrolidine (B122466) ring | Colon Cancer Panel | Mean GI50 = 1.4 μM vulcanchem.comnih.gov |
| Plakinamine K | Acetate group at C-4 | HCT-116 (colon) | Potent cytotoxicity vulcanchem.comnih.gov |
| Plakinamine O | Acetate group at C-4 | Colon Cancer Panel | Mean GI50 = 2.4 μM vulcanchem.comnih.gov |
| Plakinamine N | Substituted pyrrolidine ring | NCI 60 Cell Lines | IC50 = 11.5 μM nih.gov |
| Plakinamine I | Fused piperidine (B6355638) ring system | NCI 60 Cell Lines | Modest activity nih.gov |
Identification of Key Pharmacophores for Specific Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the plakinamine class, several key pharmacophoric elements have been identified that are crucial for their bioactivity. nih.govresearchgate.net
The primary pharmacophoric features for the cytotoxic activity of plakinamines include:
The C-3 Amino Group: The presence and configuration of the amino group at the C-3 position of the steroidal A-ring are critical. nih.gov
The C-4 Substituent: An acetate or hydroxyl group at the C-4 position enhances cytotoxic activity, whereas a carbonyl group diminishes it. nih.govvulcanchem.com
The Nitrogenous Side Chain: A substituted, saturated pyrrolidine ring in the side chain is associated with higher cytotoxic potency compared to a tetrahydropyridine (B1245486) ring or a fused piperidine system. nih.govvulcanchem.comnih.gov
Side Chain Modification: The replacement of an imine group with a nitrone group in the side chain, as seen in the transition from lokysterolamine A to Plakinamine E, significantly boosts cytotoxic activity against leukemia cells. nih.gov
For antimicrobial activity, particularly against Mycobacterium tuberculosis, a different set of structural features appears to be important. Plakinamines L and M, which feature acyclic side chains, displayed potent inhibitory effects against M. tuberculosis. nih.govnih.gov Plakinamine P, another analogue with an acyclic side chain and a unique equatorial dimethylamino group at C-3, also showed bactericidal activity against this pathogen. nih.govresearchgate.net This suggests that an acyclic side chain might be a key pharmacophoric element for anti-mycobacterial activity.
Influence of Steroidal Core Modifications on Activity Profiles
Modifications to the ergostane-type steroidal core of plakinamines have a profound impact on their biological activity profiles. d-nb.info The oxidation state and substitution pattern of the A-ring are particularly influential.
As noted previously, the substituent at the C-4 position is a critical determinant of cytotoxicity. The introduction of an acetate group at C-4 in Plakinamine K and Plakinamine O leads to enhanced potency. nih.govvulcanchem.com Conversely, the oxidation of the C-4 hydroxyl to a ketone in Plakinamine F leads to a significant reduction in activity. nih.gov This indicates that the electronic properties and steric bulk at this position are finely tuned for optimal interaction with the biological target.
The saturation of the steroidal core can also play a role. For example, Plakinamine K and its analogue dihydroplakinamine K, which differs only by the saturation of a double bond in the side chain (C-24/C-25), showed comparable potency against the HCT-116 human colon tumor cell line. nih.gov This suggests that, in this specific case, the saturation of that particular side-chain double bond has little effect on cytotoxicity.
Role of Nitrogenous Side Chains in Bioactivity (e.g., Acyclic vs. Cyclic)
The nature of the nitrogenous side chain attached to the steroidal core is a major determinant of the type and level of biological activity exhibited by plakinamine derivatives. rhhz.netresearchgate.net Both cyclic and acyclic side chains have been found in naturally occurring plakinamines, and SAR studies have revealed distinct roles for each.
Cyclic Side Chains: The majority of plakinamine compounds possess a cyclic amine functionality in their side chains, which is considered critical for their activity. nih.gov
Pyrrolidine Ring: Analogues with a substituted, saturated pyrrolidine ring generally exhibit the highest cytotoxic activity. nih.govvulcanchem.com For example, Plakinamines N, O, and J, all containing a substituted pyrrolidine ring, showed potent cytotoxicity against a panel of 60 cancer cell lines. nih.gov
Tetrahydropyridine Ring: Plakinamines containing a tetrahydropyridine ring, such as Plakinamine B and H, tend to show lower cytotoxicity but have demonstrated significant antimicrobial activity. nih.gov
Fused Piperidine Ring: Plakinamine I, which has a unique fused piperidine ring system, displayed only modest cytotoxic activity compared to its pyrrolidine-containing counterparts, suggesting this bulkier, more rigid system is less favorable for cytotoxic action. researchgate.netnih.gov
Acyclic Side Chains: The discovery of plakinamines with acyclic side chains has expanded the understanding of SAR in this family.
Plakinamines L and M were the first examples identified with acyclic side chains and were found to have potent activity against M. tuberculosis. nih.govnih.gov Plakinamine L showed an MIC of 3.6 μg/mL against the H37Ra strain. nih.govnih.gov
Plakinamine P also has an acyclic side chain and exhibits bactericidal activity against M. tuberculosis (MIC of 1.8 µg/mL). nih.govresearchgate.net
Interestingly, a study comparing synthetic derivatives found that whether the side chain was linear or cyclic did not seem to have an obvious influence on cytotoxicity against MCF7 breast cancer cells in that specific instance. nih.gov
This evidence suggests a divergence in SAR, where cyclic side chains (especially pyrrolidine) are preferred for cytotoxicity, while acyclic side chains may be more favorable for anti-mycobacterial activity.
| Side Chain Type | Representative Compound(s) | Primary Biological Activity |
| Saturated Pyrrolidine | Plakinamine J, K, N, O | Potent Cytotoxicity nih.govvulcanchem.comnih.gov |
| Tetrahydropyridine | Plakinamine B, H | Antimicrobial Activity nih.gov |
| Fused Piperidine | Plakinamine I | Modest Cytotoxicity nih.gov |
| Acyclic | Plakinamine L, M, P | Anti-mycobacterial Activity nih.govnih.govresearchgate.net |
| α,β-unsaturated γ-lactam | Plakinamine G | Cytotoxicity (selective for rat glioma cells) d-nb.infonio.res.in |
Impact of Substitutions at Specific Positions (e.g., C-3 Amino Group)
Substitutions at specific positions on the plakinamine scaffold are critical for modulating biological activity. The C-3 amino group, in particular, has been identified as a crucial element. rhhz.netnih.gov
Studies have demonstrated that the amino group at C-3 is essential for maintaining biological activity. The total synthesis of Plakinamine B analogues revealed that replacing the C-3 methylamino group with a 3-acetoxy group resulted in a significant loss of activity. nih.gov This highlights the indispensable role of the nitrogen at this position, regardless of its methylation state. nih.gov
Furthermore, the stereochemistry of the C-3 substituent is a key factor. Most plakinamines feature an axially oriented dimethylamino group. However, Plakinamine P, which is active against M. tuberculosis, possesses an equatorial dimethylamino group. vulcanchem.comnih.govresearchgate.net This alteration from axial to equatorial likely changes the conformation of the A-ring and its interaction with the biological target, contributing to its specific activity profile. vulcanchem.com
Design Principles for Improved Analogues Based on SAR Data
The collective SAR data provides a rational framework for the design of new this compound analogues with potentially improved potency, selectivity, and pharmacokinetic properties. drugdesign.orgimmutoscientific.comvulcanchem.com The goal is to synthesize novel compounds by combining the structural features associated with desired biological effects. plos.orgnih.gov
Based on the available research, the following design principles can be proposed:
For Enhanced Cytotoxicity:
Retain the C-3 Amino Group: The amino functionality at C-3 is essential and should be preserved. The optimal stereochemistry (axial vs. equatorial) may be target-dependent and warrants further exploration.
Incorporate a C-4 Acetate or Hydroxyl Group: To maximize potency, a C-4 acetate group should be included, as it has been consistently linked to higher cytotoxic activity. A hydroxyl group is also favorable, while a ketone should be avoided.
Utilize a Saturated Pyrrolidine Side Chain: A substituted, saturated pyrrolidine ring appears to be the optimal side chain for potent cytotoxicity. The substitution pattern on the pyrrolidine ring itself offers another avenue for optimization.
For Enhanced Anti-mycobacterial Activity:
Employ an Acyclic Side Chain: The data from Plakinamines L, M, and P strongly suggest that an acyclic side chain is a key feature for activity against M. tuberculosis. nih.govnih.govresearchgate.net The position of double bonds within this chain could be a point of further modification. nih.gov
Explore C-3 Stereochemistry: The equatorial orientation of the C-3 dimethylamino group in Plakinamine P suggests that exploring this stereochemical variation in other analogues could be a fruitful strategy for developing anti-mycobacterial agents. nih.govresearchgate.net
General Principles for Analogue Design:
Conformational Rigidity: Reducing the conformational flexibility of a molecule can sometimes lead to an increase in binding affinity by lowering the entropic penalty of binding. drugdesign.org While the fused piperidine ring of Plakinamine I showed lower activity, exploring other methods of constraining the conformation of the optimal pyrrolidine or acyclic side chains could be beneficial.
By applying these principles, medicinal chemists can rationally design and synthesize the next generation of plakinamine-based compounds, aiming to develop potent and selective therapeutic agents for treating cancer and infectious diseases. plos.orgnih.gov
Chemical Biology Applications and Future Research Trajectories for Plakinamine a
Plakinamine A as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or pathways, to understand their function. youtube.com High-quality probes are essential for interrogating complex biological processes and have been instrumental in numerous discoveries, from understanding cellular signaling to developing targeted therapies. youtube.com
While this compound itself has not been extensively documented as a chemical probe, its potent biological activities and those of its analogues suggest the potential for this class of compounds to be developed into valuable research tools. For instance, the analogue Plakinamine P has demonstrated potent and selective bactericidal activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov This activity suggests that Plakinamine P or similar molecules could be used as chemical probes to investigate essential survival pathways in Mtb. researchgate.net Researchers have proposed that because of the structural similarity between plakinamines and cholesterol, these compounds may interfere with the cholesterol catabolism pathway in Mtb, which is crucial for the bacterium's survival during infection. researchgate.net Developing a labeled version of a plakinamine could help elucidate the specific molecular targets within this or other metabolic pathways, thereby clarifying the compound's mechanism of action and revealing new vulnerabilities in the pathogen. researchgate.net
Applications of this compound in Drug Discovery and Lead Optimization
The plakinamine family of alkaloids is a significant source of lead compounds in drug discovery due to a broad spectrum of bioactivities, including cytotoxic, antimicrobial, and antimalarial effects. nih.gov this compound and its relatives serve as promising templates for the development of new therapeutic agents. nih.gov Their chemical diversity provides opportunities to develop compounds that could overcome challenges like drug resistance in oncology and infectious diseases. nih.gov
This compound analogues have emerged as highly potent cytotoxins within the class. nih.gov Structure-activity relationship (SAR) studies, which investigate how a molecule's structure relates to its biological activity, have shown that analogues with a substituted pyrrolidine (B122466) ring in the steroidal side chain exhibit the highest cytotoxic activity. nih.govnih.gov This makes the plakinamine scaffold a valuable starting point for lead optimization—a process where a lead compound's chemical structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. biobide.compreprints.org
For example, Plakinamines N and J showed potent inhibitory effects against human colon carcinoma cell lines with mean GI50 values of 11.5 µM and 1.4 µM, respectively. researchgate.net Furthermore, several plakinamine analogues have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as scaffolds for new anti-tuberculosis drugs. nih.govacs.org
Below is a table summarizing the biological activities of this compound and several of its naturally occurring analogues.
| Compound | Biological Activity | Target/Cell Line | Measurement | Value | Source |
|---|---|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | MIC | 10 µg/mL | researchgate.net |
| This compound | Antimicrobial | Candida albicans | MIC | 25 µg/mL | researchgate.net |
| Plakinamine J | Antiproliferative | Human Colon Carcinoma Cells | Mean GI50 | 1.4 µM | researchgate.net |
| Plakinamine L | Anti-mycobacterial | Mycobacterium tuberculosis | MIC | 3.6 µg/mL | acs.orgnih.gov |
| Plakinamine M | Anti-mycobacterial | Mycobacterium tuberculosis | MIC | 15.8 µg/mL | acs.orgnih.gov |
| Plakinamine N | Antiproliferative | Human Colon Carcinoma Cells | Mean GI50 | 11.5 µM | researchgate.net |
| Plakinamine O | Antiproliferative | Human Colon Carcinoma Cells | Mean GI50 | 2.4 µM | researchgate.net |
| Plakinamine P | Anti-mycobacterial | Mycobacterium tuberculosis | MIC | 1.8 µg/mL | researchgate.netnih.gov |
Identification of Novel Molecular Targets for Therapeutic Intervention
A critical aspect of drug discovery is the identification of the specific molecular target through which a compound exerts its biological effect. For the plakinamine class, this remains an area of active investigation. While their potent bioactivities are well-documented, the precise proteins or enzymes they interact with are not fully elucidated for many analogues. nih.gov
Future research focused on determining the molecular target of this compound and its congeners is essential. researchgate.netnih.gov As mentioned, the structural similarity of Plakinamine P to cholesterol has led to the hypothesis that it may inhibit the cholesterol catabolism pathway in M. tuberculosis. researchgate.net Confirming this hypothesis and identifying the specific enzyme(s) that are inhibited would represent a significant step forward. This knowledge would not only explain the compound's mechanism of action but could also validate a new druggable target for tuberculosis therapy. researchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening in model organisms can be employed to "fish" for the binding partners of this compound, paving the way for more targeted therapeutic strategies.
Computational and Chemoinformatic Approaches in this compound Research
In silico methods are powerful tools that accelerate the drug discovery process by reducing the time and cost associated with experimental screening. nih.govresearchgate.net These computational approaches are highly applicable to the study of complex natural products like this compound.
Virtual screening is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. slideshare.netmdpi.com This process can be either structure-based, where the 3D structure of the target is known, or ligand-based, where the structure of a known active molecule (like this compound) is used as a template to find similar compounds. slideshare.netresearchgate.net
In the context of this compound research, its known steroidal alkaloid structure could be used as a query in ligand-based virtual screening to identify other compounds with similar chemical features from vast virtual libraries. nih.gov This could rapidly identify new potential drug candidates with diverse backbones that might share the biological activity of plakinamines. Furthermore, in silico drug design can be used to computationally generate novel analogues of this compound with potentially improved properties, guiding synthetic chemistry efforts toward the most promising candidates. nih.gov
Once a potential molecular target for this compound is identified, molecular docking and molecular dynamics (MD) simulations become invaluable tools. grafiati.com Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. mdpi.comnih.gov This allows researchers to visualize the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. nih.gov
Following docking, MD simulations can be used to study the behavior and stability of the this compound-target complex over time at an atomic level. grafiati.commdpi.com These simulations provide insights into the structural changes and energetic properties of the interaction, helping to confirm the binding mode predicted by docking and providing a deeper understanding of the compound's mechanism of action. researchgate.netmdpi.com Although specific docking studies on this compound are not yet widely published, these methods represent a critical future step in rationalizing its biological activity and guiding the design of more potent analogues.
Advancements in Sustainable Production of this compound and Analogues
The production of complex natural products like this compound faces significant hurdles. Isolation from natural sources (marine sponges) is often low-yielding and can be detrimental to the marine ecosystem. Therefore, developing sustainable and scalable production methods is crucial for further research and potential therapeutic development. nih.gov
Chemical synthesis offers a reliable alternative to natural sourcing. The total synthesis of Plakinamine B, a close analogue of this compound, has been accomplished. researchgate.net Key steps in this synthesis included the attachment of a vinylpyridine side chain and the strategic introduction of the amino group on the steroid's A-ring. While successful, such syntheses are often long and complex. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes.
Another avenue for sustainable production is through biotechnology and the elucidation of the compound's biosynthetic pathway. nih.gov Understanding how the marine sponge or its symbiotic microorganisms naturally produce plakinamines could enable the transfer of the relevant genes into a host organism like yeast or bacteria, allowing for large-scale, sustainable production via fermentation. rsc.org While the biosynthetic origins of plakinamines are not yet fully understood, this remains a promising long-term goal for the sustainable supply of these valuable compounds.
Biotechnological Approaches for Enhanced Production (e.g., Marine Microorganism Cultivation, Biocatalysis)
The scarcity of this compound from its natural sponge sources necessitates the exploration of alternative production methods. Biotechnological approaches offer a promising avenue to ensure a sustainable and scalable supply.
Marine Microorganism Cultivation
A significant body of evidence suggests that many secondary metabolites isolated from marine invertebrates, such as sponges, are actually produced by their symbiotic microorganisms. koreascience.kr Sponges are efficient filter feeders, hosting a diverse community of bacteria, archaea, and fungi. koreascience.kr If the true producing organism of this compound is a culturable symbiont, fermentation of this microorganism could provide a direct and renewable source of the compound. koreascience.kr
However, this approach faces considerable challenges. A large percentage of marine microbes have proven difficult to grow under standard laboratory conditions, often referred to as the "unculturable majority." Their specific and often complex nutritional and environmental requirements are not yet fully understood. Despite these difficulties, developing methods to culture sponge-associated microorganisms remains a key goal. Success in this area would bypass the need to harvest wild sponge populations, thus addressing ecological concerns and supply limitations. researchgate.net An alternative strategy involves the use of recombinant microorganisms, where the biosynthetic genes for this compound production could be transferred to and expressed in a host that is easily grown in large-scale fermenters. researchgate.net
Biocatalysis
Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful tool for the synthesis of complex molecules like this compound. mdpi.com While no specific biocatalytic steps have been published for this compound synthesis, the biosynthesis of other steroidal alkaloids provides a clear precedent. For instance, enzymes such as cytochromes P450 and transaminases have been identified as key catalysts in the conversion of cholesterol to alkaloid precursors like verazine. nih.govresearchgate.net
This enzymatic machinery could be harnessed for this compound production. Potential applications include:
Stereoselective Amination: A defining feature of plakinamines is the amino group at the C-3 position of the steroid core. researchgate.net Transaminase enzymes are well-known for their ability to install amine groups with high stereoselectivity, offering a green alternative to traditional chemical methods. mdpi.com
Side-Chain Elaboration: Enzymes could be employed to construct or modify the complex, nitrogen-containing side chains that are characteristic of different plakinamine analogues.
Oxidative Transformations: Cytochrome P450 enzymes and other oxidases could be used to introduce hydroxyl groups or other functionalities at specific positions on the steroid nucleus, a common feature in many natural plakinamine derivatives. nih.gov
The application of biocatalysis could lead to more efficient, environmentally friendly, and cost-effective synthetic routes by reducing the need for harsh reagents and complex purification steps. researchgate.net
Scalable Synthetic Routes for Potential Industrial Development
The intricate polycyclic structure of this compound presents a significant hurdle for chemical synthesis, making scalability for industrial development a major challenge. nih.govuea.ac.uk While a specific scalable total synthesis for this compound has not been reported, progress in the synthesis of its analogues and other complex marine alkaloids demonstrates the feasibility of this goal.
The first total synthesis of Plakinamine B, a closely related analogue, was accomplished in seven steps from a known aldehyde precursor derived from ergosterol. researchgate.net This work established a foundational route and confirmed the structure of these compounds. Key steps in this synthesis included an aldol (B89426) reaction to attach the side chain and the introduction of the C-3 amino group using a Mitsunobu reaction. researchgate.net
Although this initial synthesis was not designed for large-scale production, the broader field of natural product synthesis offers proven strategies for scalability. Researchers have successfully developed gram-scale total syntheses for other structurally complex marine alkaloids, such as haouamine A and the axinellamines. nih.govnih.gov These successes were built on the development of highly efficient and robust chemical reactions and convergent synthetic strategies, where complex fragments of the molecule are prepared separately and then joined together. A similar focus on developing a convergent and high-yielding route will be critical for the industrial development of this compound. The challenge remains to adapt these principles to the unique stereochemical and functional group complexities of the plakinamine core structure.
Exploration of Underexplored Marine Organisms for Novel this compound Structures and Bioactivities
The continued exploration of marine biodiversity, particularly from underexplored ecological niches and geographical locations, remains a fruitful strategy for discovering novel plakinamine structures with unique bioactivities. Research on various Corticium and Plakina sponges has already led to the isolation of a wide array of new analogues, each with distinct structural modifications and biological profiles. nih.gov
For example, investigations of Corticium sp. from diverse locations such as Vanuatu, Guam, Indonesia, Papua New Guinea, and Madagascar have yielded Plakinamines C, D, E, F, G, L, and M. nih.govnih.govnih.govnih.gov Similarly, Plakinamines N and O were discovered from the Philippine sponge Corticium niger, and Plakinamine P was isolated from a deep-water Plakina species collected in the Bahamas. researchgate.netnih.gov
These newly discovered analogues often possess unique structural features that influence their biological activity. For instance, Plakinamines L, M, and P feature acyclic side chains, a departure from the cyclic amine functionality of this compound, and exhibit potent activity against Mycobacterium tuberculosis. nih.govnih.gov Plakinamine P was found to be bactericidal against M. tuberculosis with a minimal inhibitory concentration (MIC) of 1.8 µg/mL and showed low toxicity against mammalian cells. nih.gov In contrast, other analogues with substituted pyrrolidine rings have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov
This chemical diversity highlights the evolutionary pressure on marine organisms to produce a wide range of defensive compounds. Each new analogue provides valuable insight into the structure-activity relationships (SAR) of the plakinamine class, helping to identify the key pharmacophoric elements responsible for their cytotoxic or antimicrobial effects. This knowledge is crucial for guiding the design of future therapeutic agents based on the plakinamine scaffold. The ongoing exploration of the marine environment is therefore essential for uncovering new lead compounds for drug discovery.
Table 1: Novel Plakinamine Analogues from Marine Sponges
| Compound | Source Organism | Geographic Location | Notable Bioactivity | Reference |
|---|---|---|---|---|
| Plakinamine C & D | Corticium sp. | Vanuatu | Cytotoxic | nih.gov |
| Plakinamine E & F | Corticium sp. | Guam | Not specified | nih.gov |
| Plakinamine G | Corticium sp. | Not specified | Cytotoxic against rat glioma cells | researchgate.net |
| Plakinamine L | Corticium sp. | Madagascar | Inhibition of M. tuberculosis (MIC: 3.6 µg/mL) | nih.govnih.gov |
| Plakinamine M | Corticium sp. | Papua New Guinea | Inhibition of M. tuberculosis (MIC: 15.8 µg/mL) | nih.govnih.gov |
| Plakinamine N & O | Corticium niger | Philippines | Inhibits growth of human colon carcinoma cells | researchgate.net |
| Plakinamine P | Plakina sp. | Bahamas (deep-water) | Bactericidal against M. tuberculosis (MIC: 1.8 µg/mL) | nih.gov |
Q & A
Q. What validated methods are recommended for isolating Plakinamine A from marine organisms?
Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques such as reversed-phase HPLC or flash column chromatography. Researchers should validate purity using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document solvent gradients, column specifications, and retention times .
Q. How can researchers confirm the structural identity of this compound using spectroscopic data?
Methodological Answer: Combine 1D/2D NMR (e.g., , , COSY, HSQC) to assign stereochemistry and functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Compare spectral data with published databases (e.g., MarinLit) and ensure adherence to guidelines for chemical structure reporting .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., fluorescence-based kinase assays). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC values). Replicate experiments across independent trials to assess variability .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?
Methodological Answer: Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways. Combine with CRISPR-Cas9 knockout models to validate target genes. Use molecular docking simulations to predict binding interactions with putative targets (e.g., kinases), followed by surface plasmon resonance (SPR) for affinity measurements .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., differences in cell lines, assay protocols). Perform meta-analysis with fixed/random effects models to quantify heterogeneity. Validate findings through independent replication studies under standardized conditions .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer: Use structure-activity relationship (SAR) studies to modify functional groups (e.g., esterification of hydroxyl groups). Assess solubility via shake-flask method and metabolic stability using liver microsome assays. Employ in silico tools (e.g., SwissADME) to predict absorption and toxicity .
Q. How should researchers design a comparative study to evaluate this compound against synthetic analogs or marine-derived analogs?
Methodological Answer: Use a panel of analogs with systematic structural variations. Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity. Include dual-activity assays (e.g., antimicrobial and anti-inflammatory) to identify multifunctional candidates. Report effect sizes and confidence intervals to highlight significance .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC/IC. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report -values, , and confidence intervals. Use software like GraphPad Prism or R for reproducibility .
Q. How can researchers ensure rigorous validation of this compound’s molecular targets?
Methodological Answer: Combine affinity purification (e.g., pull-down assays) with chemical proteomics. Validate using siRNA knockdown or overexpression models. Confirm target engagement via cellular thermal shift assay (CETSA). Cross-reference with public databases (e.g., ChEMBL) to avoid redundancy .
Ethical and Reproducibility Considerations
Q. What protocols enhance reproducibility in this compound research?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS spectra in repositories (e.g., Zenodo). Document detailed experimental protocols on protocols.io . Use authenticated cell lines (e.g., ATCC) and report mycoplasma testing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
